An In-depth Technical Guide on the Synthesis and Characterization of Cd(II) Protoporphyrin IX
An In-depth Technical Guide on the Synthesis and Characterization of Cd(II) Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cadmium(II) Protoporphyrin IX, a metalloporphyrin of interest for various research applications. This document details a feasible synthetic protocol, purification methods, and a full characterization profile based on available scientific literature and established principles of metalloporphyrin chemistry.
Introduction
Protoporphyrin IX is a naturally occurring tetrapyrrole that serves as a crucial precursor to heme and chlorophyll.[1] Its extended π-conjugated system allows for the chelation of various metal ions, forming metalloporphyrins with diverse photophysical and biological properties.[1][2] The insertion of cadmium(II) into the protoporphyrin IX macrocycle yields Cd(II) Protoporphyrin IX, a compound with potential applications in toxicology research and as a fluorescent probe, owing to the unique spectroscopic signatures of metalloporphyrins.[3][4]
This guide outlines a detailed methodology for the synthesis of Cd(II) Protoporphyrin IX, its purification, and its characterization by UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Cd(II) Protoporphyrin IX
The synthesis of Cd(II) Protoporphyrin IX involves the insertion of a cadmium(II) ion into the porphyrin macrocycle. While a specific detailed protocol for this exact complex is not widely published, a general and reliable method for metalloporphyrin synthesis can be adapted. This typically involves the reaction of the free-base porphyrin with a cadmium salt in a suitable high-boiling solvent.
Experimental Protocol
Materials:
-
Protoporphyrin IX (CAS: 553-12-8)[5]
-
Cadmium(II) acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O) or Cadmium(II) chloride (CdCl₂)
-
N,N-Dimethylformamide (DMF) or a mixture of Chloroform (B151607)/Methanol (B129727)
-
Silica (B1680970) gel for column chromatography[6]
-
Methanol (MeOH)
Procedure:
-
Dissolution: Dissolve Protoporphyrin IX (1 equivalent) in a minimal amount of a suitable solvent. DMF is a common choice due to its high boiling point and ability to dissolve both reactants. A mixture of chloroform and methanol can also be used.[7]
-
Addition of Cadmium Salt: Add an excess of the cadmium(II) salt (e.g., 5-10 equivalents of cadmium(II) acetate dihydrate) to the solution. The excess salt helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (for DMF, this is around 153 °C) and monitor the reaction progress using UV-Vis spectroscopy. The reaction is typically complete within 2-4 hours. The completion of the reaction is indicated by the shift in the Soret band and the simplification of the Q-band region in the UV-Vis spectrum.[8]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel.[6]
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting the fractions containing the desired product. The product is typically a vibrant red-purple compound.
-
Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Cd(II) Protoporphyrin IX as a solid.
Synthesis and purification workflow for Cd(II) Protoporphyrin IX.
Characterization of Cd(II) Protoporphyrin IX
The successful synthesis of Cd(II) Protoporphyrin IX is confirmed through a combination of spectroscopic techniques. Below are the expected characterization data, with comparative data for the parent Protoporphyrin IX.
Physicochemical Properties
| Property | Protoporphyrin IX | Cd(II) Protoporphyrin IX (Expected) |
| CAS Number | 553-12-8[5] | 80216-25-7[9] |
| Molecular Formula | C₃₄H₃₄N₄O₄[5] | C₃₄H₃₂CdN₄O₄[9] |
| Molecular Weight | 562.66 g/mol [5] | 673.05 g/mol [9] |
| Appearance | Deeply colored solid[5] | Purple solid |
| Solubility | Not soluble in water; soluble in some organic solvents[5][10] | Expected to be soluble in organic solvents like DMF, DMSO |
UV-Vis Spectroscopy
The insertion of a metal ion into the porphyrin ring leads to characteristic changes in the UV-Vis spectrum. The Soret band (around 400 nm) typically remains intense but may shift slightly and become narrower. The four Q-bands of the free-base porphyrin in the 500-650 nm region collapse into two bands upon metallation due to an increase in molecular symmetry.[8][11]
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent |
| Protoporphyrin IX | ~406-410[11][12] | ~503, 537, 574, 628[11] | Various |
| Cd(II) Protoporphyrin IX (Expected) | ~410-420 | Two bands expected between 500-600 nm | DCM/DMF |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most significant change in the ¹H NMR spectrum upon metallation is the disappearance of the signal from the two inner N-H protons, which typically appears as a broad singlet in the upfield region (around -4 ppm) for the free-base porphyrin.[13] The signals of the protons on the porphyrin periphery will also experience shifts due to the electronic effects of the coordinated cadmium ion.
| Proton Environment | Protoporphyrin IX (¹H NMR in DMSO-d₆, ppm)[14] | Cd(II) Protoporphyrin IX (Expected ¹H NMR, ppm) |
| -NH (inner protons) | ~ -3.8 (broad singlet, 2H) | Absent |
| Meso-H | ~ 9.9 - 10.1 (singlets, 4H) | Expected to shift slightly downfield |
| Vinyl-H | ~ 6.1 - 8.4 (multiplets, 6H) | Expected to show some shifts |
| -CH₂CH₂COOH | ~ 3.1 - 4.3 (multiplets, 8H) | Expected to show some shifts |
| Methyl-H | ~ 3.5 - 3.7 (singlets, 12H) | Expected to shift slightly |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for confirming the molecular weight of the synthesized complex. The expected mass-to-charge ratio (m/z) for the molecular ion of Cd(II) Protoporphyrin IX can be calculated.
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) |
| Protoporphyrin IX | ESI+ | 563.26[15] |
| Cd(II) Protoporphyrin IX | ESI+ | 673.15 (for ¹¹⁴Cd) |
Potential Signaling Pathway Interactions
While specific signaling pathways for Cd(II) Protoporphyrin IX are not well-documented, its biological effects can be inferred from the known roles of protoporphyrin IX and the toxicology of cadmium. Cadmium is a known toxic heavy metal that can interfere with various biological processes. One of its key targets is the heme biosynthesis pathway, where it can inhibit the enzyme ferrochelatase.[4]
The following diagram illustrates a hypothetical mechanism of toxic action where Cd(II) Protoporphyrin IX formation or the presence of cadmium ions could disrupt the normal heme synthesis pathway.
Hypothetical disruption of the heme synthesis pathway by cadmium.
This proposed pathway suggests that the presence of cadmium can lead to the formation of Cd(II) Protoporphyrin IX and inhibit ferrochelatase, leading to an accumulation of protoporphyrin IX and the formation of the aberrant cadmium complex, which could have downstream toxic effects.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of Cd(II) Protoporphyrin IX. The detailed protocols and expected characterization data will be valuable for researchers in chemistry, biology, and drug development who are interested in exploring the properties and applications of this and other metalloporphyrins. Further research is warranted to fully elucidate the specific biological activities and potential signaling pathways of Cd(II) Protoporphyrin IX.
References
- 1. Recent Advances in Porphyrin-Based Materials for Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin Metal-organic Framework Sensors for Chemical and Biological Sensing: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions among lead, cadmium, and arsenic in relation to porphyrin excretion patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 6. santaisci.com [santaisci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. xcessbio.com [xcessbio.com]
- 10. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bmse001177 Protoporphyrin IX at BMRB [bmrb.io]
- 15. Amino acid and peptide conjugates of protoporphyrin: preparation and analysis by high-performance liquid chromatography, high-performance liquid chromatography/electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
